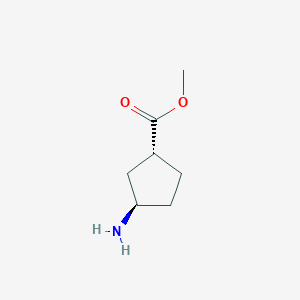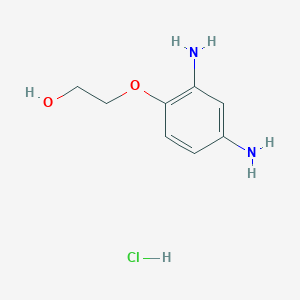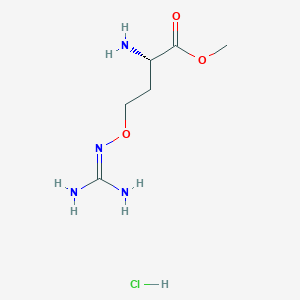
trans-Methyl 3-aminocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Methyl 3-aminocyclopentane-1-carboxylate: is an organic compound with the molecular formula C7H13NO2. It is a derivative of cyclopentane, featuring an amino group and a carboxylate ester group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 3-aminocyclopentane-1-carboxylate typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a series of reactions to introduce the necessary functional groups.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions.
Esterification: The carboxylate ester group is introduced via esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Methyl 3-aminocyclopentane-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the cyclopentane ring.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of trans-Methyl 3-aminocyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
trans-Methyl 3-aminocyclohexane-1-carboxylate: Similar structure but with a six-membered ring.
cis-Methyl 3-aminocyclopentane-1-carboxylate: Similar structure but with a different spatial arrangement of the amino and ester groups.
Uniqueness:
Ring Size: The five-membered ring of trans-Methyl 3-aminocyclopentane-1-carboxylate imparts unique steric and electronic properties.
Trans Configuration: The trans configuration of the amino and ester groups affects its reactivity and interaction with other molecules.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
methyl (1R,3R)-3-aminocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
MLVGJFMHFIQWQZ-PHDIDXHHSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@H](C1)N |
SMILES canónico |
COC(=O)C1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)



![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727974.png)

![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727979.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727994.png)
![Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-](/img/structure/B11727999.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728018.png)
![1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728019.png)
